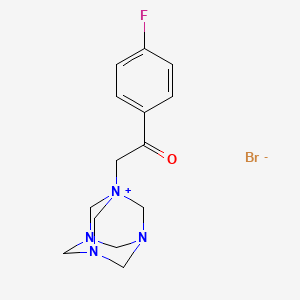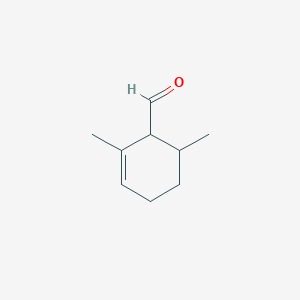
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H17NO4S It is known for its unique structure, which includes a pyrrolidinone ring and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 1-methyl-5-oxopyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The pyrrolidinone ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidinone derivatives.
Hydrolysis: Formation of 1-methyl-5-oxopyrrolidine and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrrolidinone ring.
Applications De Recherche Scientifique
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industrial Applications: Potential use in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is not well-documented. its effects are likely related to its ability to interact with various molecular targets through its functional groups. The pyrrolidinone ring and sulfonate group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-5-oxopyrrolidin-3-yl)methyl benzenesulfonate: Lacks the methyl group on the benzene ring.
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzene ring.
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group on the benzene ring.
Uniqueness
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a pyrrolidinone ring and a methyl-substituted benzenesulfonate group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(1-methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-5-12(6-4-10)19(16,17)18-9-11-7-13(15)14(2)8-11/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWCELHWFTLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate](/img/structure/B7946085.png)

![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)




![(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7946121.png)




